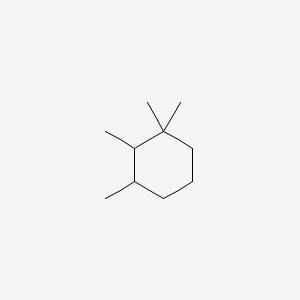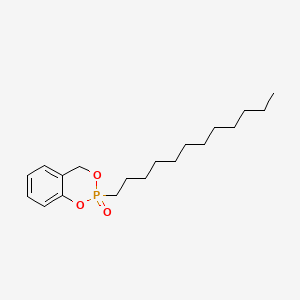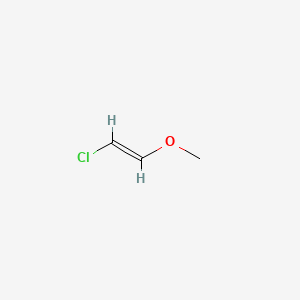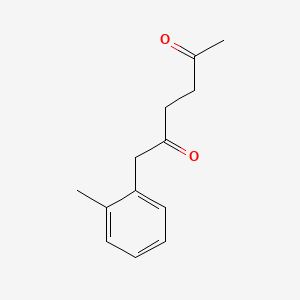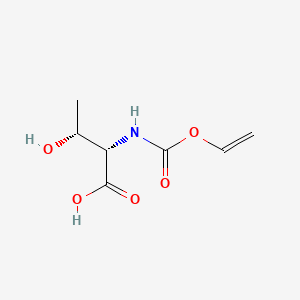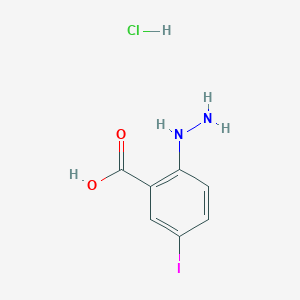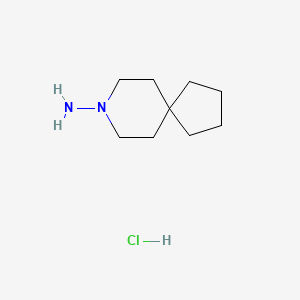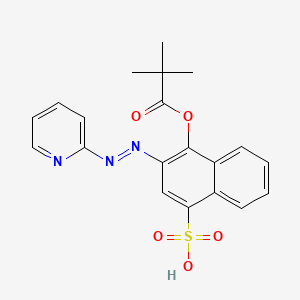
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications. This compound is part of the pyridylazo family, which is widely used in various scientific fields due to its ability to form stable complexes with metal ions. The presence of both pyridyl and sulpho groups in its structure enhances its reactivity and makes it a valuable reagent in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate typically involves the diazotization of 2-aminopyridine followed by coupling with 4-sulpho-1-naphthol. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt is then reacted with 4-sulpho-1-naphthol in the presence of a base, such as sodium hydroxide, to form the desired azo compound. The final step involves the esterification of the sulpho group with pivalic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulpho group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Nucleophiles like amines and thiols can react with the sulpho group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions in complexometric titrations and spectrophotometric analyses.
Biology: Employed in the study of enzyme activities and metal ion interactions in biological systems.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and analytical devices for environmental monitoring and quality control.
作用机制
The mechanism of action of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate involves its ability to form stable complexes with metal ions. The pyridyl and sulpho groups act as ligands, coordinating with metal ions to form chelates. This coordination alters the electronic properties of the metal ions, making them detectable by various analytical techniques. The compound’s ability to form stable complexes is crucial for its applications in analytical chemistry and environmental monitoring.
相似化合物的比较
Similar Compounds
1-(2-Pyridylazo)-2-naphthol (PAN): Another widely used pyridylazo compound known for its metal ion complexation properties.
4-(2-Pyridylazo)resorcinol (PAR): Similar in structure and used for similar applications in metal ion detection.
Uniqueness
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is unique due to the presence of the sulpho group, which enhances its solubility in aqueous solutions and increases its reactivity towards metal ions. This makes it particularly useful in applications where water solubility and strong metal ion binding are required.
属性
CAS 编号 |
94006-36-7 |
|---|---|
分子式 |
C20H19N3O5S |
分子量 |
413.4 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropanoyloxy)-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O5S/c1-20(2,3)19(24)28-18-14-9-5-4-8-13(14)16(29(25,26)27)12-15(18)22-23-17-10-6-7-11-21-17/h4-12H,1-3H3,(H,25,26,27) |
InChI 键 |
AIOACQSIUYJNGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)O)N=NC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




